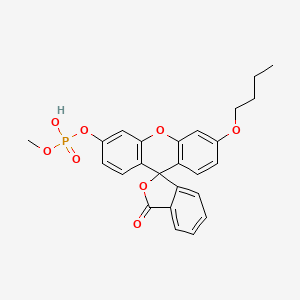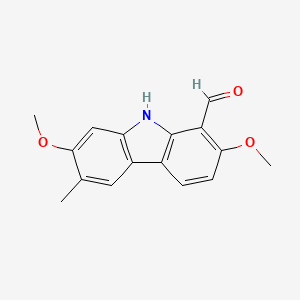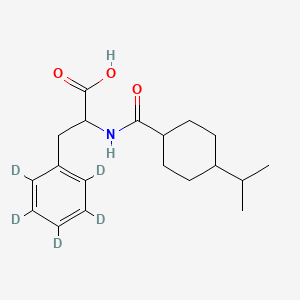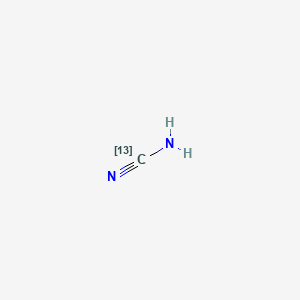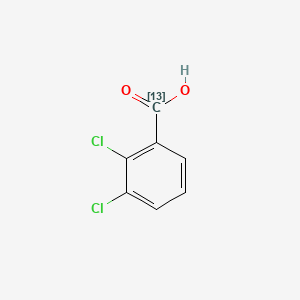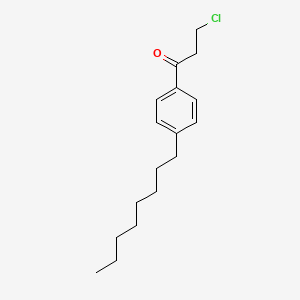
3-Chloro-1-(4-octylphenyl)propan-1-one
カタログ番号 B562161
CAS番号:
928165-59-7
分子量: 280.836
InChIキー: RRIVKRLKROHVNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
3-Chloro-1-(4-octylphenyl)propan-1-one is a chemical compound with the molecular formula C17H25ClO . It has a molecular weight of 280.8 g/mol . The compound is also known by other names such as 3-Chloro-1-(4-octylphenyl)-1-propanone, 3-Chloro-1-(4-octylphenyl)-preopanone .
Molecular Structure Analysis
The InChI representation of 3-Chloro-1-(4-octylphenyl)propan-1-one isInChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16 (12-10-15)17 (19)13-14-18/h9-12H,2-8,13-14H2,1H3 . The Canonical SMILES representation is CCCCCCCC1=CC=C (C=C1)C (=O)CCCl . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has 10 rotatable bonds . Its topological polar surface area is 17.1 Ų . The compound has a complexity of 231 .科学的研究の応用
Asymmetric Synthesis and Enantioselectivity
- 3-Chloro-1-phenyl-1-propanol, a variant of 3-Chloro-1-(4-octylphenyl)propan-1-one, has been used as a chiral intermediate in antidepressant drug synthesis. Saccharomyces cerevisiae reductase shows high activity and enantioselectivity towards 3-chloro-1-phenyl-1-propanone, producing (S)-alcohol with an enantiomeric excess value of 100% (Choi et al., 2010).
Antimicrobial and Antiradical Activity
- A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure to 3-Chloro-1-(4-octylphenyl)propan-1-one, showed antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, and antiradical activity determined by DPPH and ABTS methods (Čižmáriková et al., 2020).
Crystal Structures and Hirshfeld Surface Studies
- The crystal structures of chalcone derivatives, closely related to 3-Chloro-1-(4-octylphenyl)propan-1-one, have been analyzed. This includes studying intramolecular hydrogen bonds and intermolecular interactions through Hirshfeld surface analysis (Salian et al., 2018).
Kinetic Resolution of Chloro Alcohols
- Enantiomerically pure forms of chloro alcohols, including 3-chloro-1-phenyl-1-propanol, were prepared using lipase catalyzed transesterification in heptane. This method also explored the effect of solvent nature on enzyme activity (Raju et al., 1995).
Electronic Properties and Chemical Reactivity
- The molecular structure, electronic properties, and chemical reactivity of compounds similar to 3-Chloro-1-(4-octylphenyl)propan-1-one have been investigated using density functional theory (DFT). These studies include NBO analysis, HOMO and LUMO energy calculations, and molecular electrostatic potential analysis (Najiya et al., 2014).
Liquid Crystalline Properties
- The hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one, structurally similar to 3-Chloro-1-(4-octylphenyl)propan-1-one, led to compounds exhibiting liquid crystalline properties. These compounds contain hydroxy groups or chlorine atoms in their side chains (Kovganko et al., 2006).
Catalytic Use in Transfer Hydrogenation
- Compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride have been used in the synthesis of phosphinite ligands and their catalytic applications in transfer hydrogenation. Such studies are relevant for understanding the catalytic properties of similar compounds (Aydemir et al., 2014).
Computational Insights on Structure and Properties
- The molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have been studied using computational methods. This provides insights into the geometrical, spectroscopic, and reactivity aspects of related compounds (Adole et al., 2020).
Spectroscopic Characterization and Biological Activity
- Newly synthesized copper(II) and nickel(II) complexes incorporating bidentate oxygen–nitrogen hydrazone ligands, derived from compounds like 1-[(4-chloro-hydrazono)]-propan-2-one, have been investigated for their spectroscopic characterization and biological activities. This research expands the understanding of the biological properties of related chloro compounds (El-Sherif, 2009).
特性
IUPAC Name |
3-chloro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVKRLKROHVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743516 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928165-59-7 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Octanophenone (50 g), dichloromethane (250 mL), and triethylsilane (69.77 g) are charged into a round bottom flask, stirred, and cooled to 0-10° C. Titanium tetrachloride (55.7 g) in dichloromethane (250 mL) is added to the reaction mixture over 30-35 minutes at temperature below 10° C. and the reaction mixture is stirred at a temperature of 25-30° C. for about 1 hour. The reaction mixture is filtered through a hyflo bed and washed with dichloromethane (100 mL). The filtrate obtained is charged into a second round bottom flask, aluminium chloride (41.6 g) is added, and the reaction mixture is cooled to 0-5° C. 3-Chloropropionyl chloride (30.47 g) in dichloromethane (50 mL) is added slowly to the reaction mixture at temperature below 5° C. and the reaction mixture is allowed to a temperature of 25-30° C. and maintained at the same temperature for about 1 hour. The reaction mixture is slowly added to water (500 mL) precooled to 0° C. and stirred. The organic layer is separated, washed with aqueous sodium bicarbonate solution (2×500 mL), water (500 mL), followed by brine solution (100 mL), dried over sodium sulphate and concentrated under reduced pressure at a temperature of about 45° C. to obtain 3-chloro-1-(4-octylphenyl)propan-1-one.









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

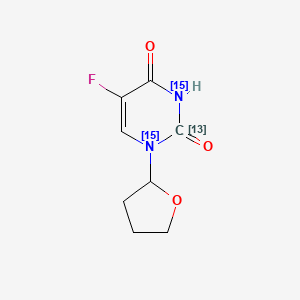
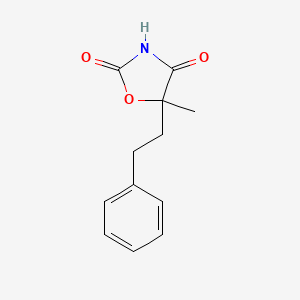
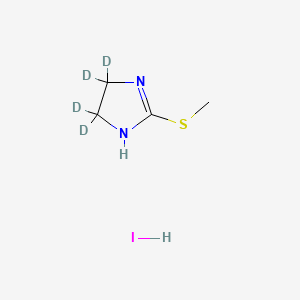
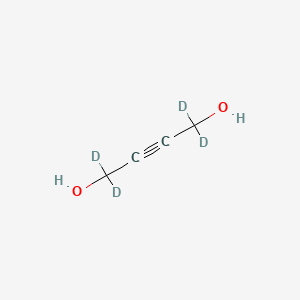
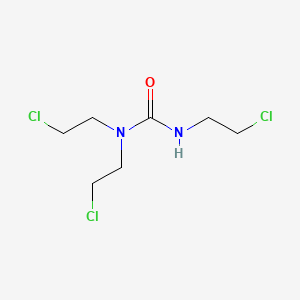

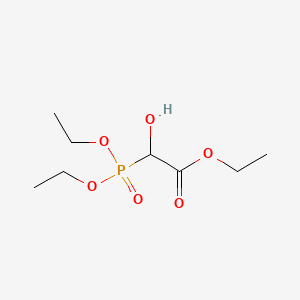
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
